molecular formula C14H16Br2O4 B14914592 (S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid

(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid

Cat. No.: B14914592
M. Wt: 408.08 g/mol
InChI Key: XCOBSZGENAKKCT-NSHDSACASA-N
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Description

(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid is an organic compound that features a tert-butoxy group, a dibromophenyl group, and a 4-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride under basic conditions.

    Introduction of the dibromophenyl group: This step involves the bromination of a phenyl ring, followed by coupling with the intermediate formed in the previous step.

    Formation of the 4-oxobutanoic acid moiety: This can be accomplished through a series of oxidation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dibromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The molecular targets and pathways involved can vary widely, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(tert-Butoxy)-2-(3,5-dichlorophenyl)-4-oxobutanoic acid: Similar structure but with chlorine atoms instead of bromine.

    (S)-4-(tert-Butoxy)-2-(3,5-difluorophenyl)-4-oxobutanoic acid: Similar structure but with fluorine atoms instead of bromine.

    (S)-4-(tert-Butoxy)-2-(3,5-dimethylphenyl)-4-oxobutanoic acid: Similar structure but with methyl groups instead of bromine.

Uniqueness

The presence of bromine atoms in (S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as chlorine, fluorine, or methyl groups.

Properties

Molecular Formula

C14H16Br2O4

Molecular Weight

408.08 g/mol

IUPAC Name

(2S)-2-(3,5-dibromophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C14H16Br2O4/c1-14(2,3)20-12(17)7-11(13(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,18,19)/t11-/m0/s1

InChI Key

XCOBSZGENAKKCT-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC(=CC(=C1)Br)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC(=CC(=C1)Br)Br)C(=O)O

Origin of Product

United States

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